molecular formula C21H18N6O3S B2849773 Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate CAS No. 894058-22-1

Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate

Cat. No. B2849773
CAS RN: 894058-22-1
M. Wt: 434.47
InChI Key: BRHOSEACPPTRAJ-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a triazole ring, and a pyridazine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins, and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates has been used to produce novel 4-(arylhydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. It may undergo reactions at several different sites, including the pyridine ring, the triazole ring, and the pyridazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature . Its NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra have been reported, which provide information about its structure .

Scientific Research Applications

Anticancer Research

The triazolopyridazine moiety present in the compound is known to exhibit anticancer properties. Researchers have synthesized derivatives like 6-aryl-3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and screened them for anticancer activity . This suggests that our compound could be used to design and synthesize new anticancer agents, potentially targeting specific cancer cell lines or mechanisms.

Antimicrobial Activity

Compounds with triazolothiadiazine scaffolds have been reported to possess antimicrobial effects . This compound could be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial drugs.

Analgesic and Anti-inflammatory Applications

The structural features of the compound suggest potential analgesic and anti-inflammatory activities . It could be investigated for its effectiveness in reducing pain and inflammation in various disease models, which might lead to new treatments for chronic inflammatory diseases.

Enzyme Inhibition

The compound’s core structure is similar to those that have shown enzyme inhibitory activities, such as carbonic anhydrase inhibitors and cholinesterase inhibitors . Research could focus on its potential as a lead compound for developing new enzyme inhibitors for therapeutic use.

Antioxidant Properties

Given the presence of nitrogen-containing heterocycles, the compound may also exhibit antioxidant properties . Studies could be conducted to assess its capacity to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases.

Antiviral Research

The triazolopyridazine and thiadiazine components are known to contribute to antiviral activity . The compound could be part of antiviral drug discovery programs, especially targeting viruses with known susceptibility to these heterocyclic compounds.

Cardiovascular Therapeutics

Compounds with triazolopyridine structures have been utilized in the treatment of cardiovascular disorders . This compound could be investigated for its potential effects on cardiovascular health and its mechanism of action in related diseases.

Diabetes Mellitus Treatment

The structural analogs of the compound have been associated with therapeutic applications in type 2 diabetes . Research could explore its role in glucose metabolism and its potential as an antidiabetic agent.

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential uses. For instance, triazole compounds have been found to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . Therefore, this compound could potentially be investigated for similar activities.

properties

IUPAC Name

ethyl 2-[[2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-2-30-20(29)15-7-3-4-8-17(15)23-19(28)13-31-21-25-24-18-10-9-16(26-27(18)21)14-6-5-11-22-12-14/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHOSEACPPTRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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